2-(1,2-Thiazol-5-yl)ethan-1-amine hydrochloride
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Overview
Description
“2-(1,2-Thiazol-5-yl)ethan-1-amine hydrochloride” is a chemical compound with the CAS Number: 2089258-27-3 . It has a molecular weight of 164.66 . The IUPAC name for this compound is 2-(isothiazol-5-yl)ethan-1-amine hydrochloride .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C5H8N2S.ClH/c6-3-1-5-2-4-7-8-5;/h2,4H,1,3,6H2;1H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The compound’s storage temperature is at room temperature .Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been known to interact with various biological targets, including enzymes and receptors .
Mode of Action
Molecules containing a thiazole ring, when entering physiological systems, may activate or stop biochemical pathways and enzymes or stimulate or block receptors .
Biochemical Pathways
Thiazole derivatives, in general, have been found to influence a variety of biochemical pathways due to their broad applications in different fields .
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, including antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
Advantages and Limitations for Lab Experiments
The advantages of using TETA hydrochloride in lab experiments are its unique properties such as its chelating ability, fluorescent properties, and reactivity with thiols and nitrite. The limitations of using TETA hydrochloride in lab experiments are its potential toxicity and the need for careful handling.
Future Directions
There are several future directions for the use of TETA hydrochloride in scientific research. One direction is the development of new thiazole-based compounds that can be used in various applications. Another direction is the study of the mechanism of action of TETA hydrochloride and its potential use in the treatment of various diseases. Additionally, the use of TETA hydrochloride in the development of new diagnostic tools and sensors is an area of potential future research.
In conclusion, TETA hydrochloride is a unique chemical compound that has been widely used in scientific research. Its synthesis method is relatively simple, and it has been used in various applications such as metal ion detection, fluorescent probe, and reagent for the determination of nitrite. TETA hydrochloride has various biochemical and physiological effects and has potential future applications in the development of new compounds, treatment of diseases, and diagnostic tools.
Synthesis Methods
TETA hydrochloride can be synthesized by the reaction between 2-mercaptoethanol and 2-chloroethanamine hydrochloride. The reaction leads to the formation of 2-(1,2-Thiazol-5-yl)ethan-1-amine hydrochloride. The synthesis method is relatively simple and can be carried out in the laboratory.
Scientific Research Applications
TETA hydrochloride has been used in various scientific research studies. It has been used as a chelating agent in metal ion detection, as a fluorescent probe for the detection of thiols, and as a reagent for the determination of nitrite. It has also been used in the synthesis of various compounds such as thiazole-based peptides and thiazole-based heterocycles.
Safety and Hazards
The compound has several hazard statements: H302, H312, H315, H319, H332, H335 . These indicate that it may be harmful if swallowed or in contact with skin, may cause skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
2-(1,2-thiazol-5-yl)ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2S.ClH/c6-3-1-5-2-4-7-8-5;/h2,4H,1,3,6H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHKYTWAHGSVUIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SN=C1)CCN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
2089258-27-3 |
Source
|
Record name | 2-(1,2-thiazol-5-yl)ethan-1-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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